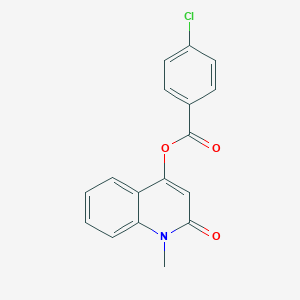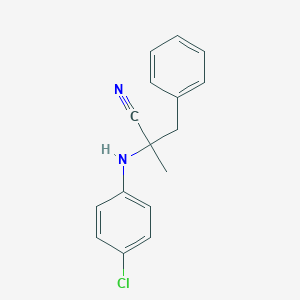![molecular formula C16H19NOS B232259 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol](/img/structure/B232259.png)
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol, also known as DMTS, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenolic compounds and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol in various therapeutic applications is not fully understood. However, it is believed to be related to its ability to interact with cellular signaling pathways and enzymes. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate apoptosis in cancer cells. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their DNA and RNA synthesis. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and blocking the activation of NF-κB. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress by activating the Nrf2/ARE pathway.
Advantages and Limitations for Lab Experiments
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, ability to induce apoptosis in cancer cells, and antioxidant properties. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Future Directions
There are several future directions for the research and development of 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol. One area of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to elucidate its mechanism of action and identify potential drug targets.
Synthesis Methods
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol can be synthesized through various methods, including the reaction of 2-(dimethylamino)ethylthiol with 3-bromophenol in the presence of a base, or the reaction of 3-bromoanisole with 2-(dimethylamino)ethanethiol in the presence of a base. Both methods yield 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol as a white crystalline solid with a melting point of 114-116°C.
Scientific Research Applications
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to have broad-spectrum antimicrobial activity against various bacteria and fungi. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress.
properties
Molecular Formula |
C16H19NOS |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
3-[2-[1-(dimethylamino)ethyl]phenyl]sulfanylphenol |
InChI |
InChI=1S/C16H19NOS/c1-12(17(2)3)15-9-4-5-10-16(15)19-14-8-6-7-13(18)11-14/h4-12,18H,1-3H3 |
InChI Key |
ZPDYJDPGMUVFQU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1SC2=CC=CC(=C2)O)N(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1SC2=CC=CC(=C2)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)




![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)


![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)

![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)
![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)
